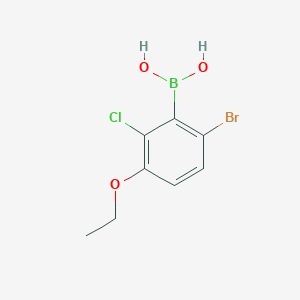

6-Bromo-2-chloro-3-ethoxyphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-2-chloro-3-ethoxyphenylboronic acid is a chemical compound with the molecular formula C8H9BBrClO3 . It is used in proteomics research .

Synthesis Analysis

This compound can be synthesized through various methods, including Suzuki-Miyaura coupling, palladium-catalyzed borylation, and direct arylation. Among these methods, Suzuki-Miyaura coupling is the most commonly used method for the synthesis of this compound.Applications De Recherche Scientifique

Synthesis and Chemical Applications

Suzuki Cross-Coupling Reactions : Phenylboronic acids, including derivatives like 6-bromo-2-chloro-3-ethoxyphenylboronic acid, are used in Suzuki cross-coupling reactions. These reactions are pivotal for creating novel heteroarylpyridine derivatives, which are crucial in various chemical syntheses (Parry et al., 2002).

Chemical Transformation Studies : Research on bromo-derivatives of ethoxypyridine, closely related to this compound, helps in understanding the transformation behaviors of these compounds when exposed to different chemical conditions (Hertog & Bruyn, 2010).

Spectroscopy and Computational Studies : Detailed spectroscopic analysis (like FT-IR, FT-Raman, and NMR) and computational studies (DFT calculations) of similar bromo-ethoxyphenylboronic acids provide insights into their molecular geometry, vibrational frequencies, and other physicochemical properties, which are essential for their application in various scientific fields (Şaş et al., 2015).

Antiviral and Cytostatic Activity Studies : Bromophenol derivatives, related to this compound, have been studied for their potential antiviral and cytostatic activities, indicating their significance in pharmaceutical research (Hocková et al., 2003).

Material Science and Industrial Applications

Synthesis of Organic Electronic Materials : These compounds are used in the synthesis of organic materials like thiophene derivatives, which have applications in electronic devices. Their electronic properties can be tuned by the various substituents present on the arylboronic acids (Ikram et al., 2015).

Crystal Structure Analysis : Analysis of the crystal structures of halophenylboronic acids, which are structurally similar to this compound, aids in understanding their supramolecular architecture. This knowledge is crucial in material science for designing new materials with desired properties (Shimpi et al., 2007).

Industrial Scale Synthesis : The compound also finds use in the industrial-scale synthesis of key intermediates for the manufacturing of therapeutic agents, showcasing its importance in large-scale pharmaceutical production (Zhang et al., 2022).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

(6-bromo-2-chloro-3-ethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BBrClO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4,12-13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYOSFPUNATDPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)OCC)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BBrClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656921 |

Source

|

| Record name | (6-Bromo-2-chloro-3-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957121-15-2 |

Source

|

| Record name | (6-Bromo-2-chloro-3-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1371137.png)

amine](/img/structure/B1371149.png)

![2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B1371151.png)

![{[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1371153.png)